2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide
Description
This compound features a complex acetamide backbone with two distinct moieties:
- 2,2-Dimethyl-2,3-dihydrobenzofuran-7-yloxy group: A bicyclic ether system with methyl substituents that enhance steric hindrance and influence solubility .
- 2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl group: A chiral β-hydroxyethylamine linker attached to a methyl-substituted indole ring, a structure commonly associated with receptor-binding activity in pharmaceuticals .
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-23(2)12-17-5-4-6-20(22(17)29-23)28-14-21(27)24-13-19(26)16-7-8-18-15(11-16)9-10-25(18)3/h4-11,19,26H,12-14H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZUDJKNSFORPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC(C3=CC4=C(C=C3)N(C=C4)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide typically involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenol derivatives and appropriate alkylating agents under acidic or basic conditions.
Indole Synthesis: The indole structure is often prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions.
Linking the Two Moieties: The benzofuran and indole structures are linked through an acetamide bridge. This step usually involves the reaction of the benzofuran derivative with an appropriate acylating agent, followed by coupling with the indole derivative under conditions that promote amide bond formation.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetamide bridge, potentially converting it to an amine.
Substitution: The aromatic rings in both the benzofuran and indole moieties can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction of the acetamide bridge can produce primary or secondary amines.
Scientific Research Applications
Inhibition of Indoleamine 2,3-Dioxygenase (IDO)
One of the most significant applications of this compound is its role as an inhibitor of indoleamine 2,3-dioxygenase . IDO is an enzyme that plays a crucial role in immune regulation by degrading tryptophan into kynurenine, which can suppress T-cell activity and promote tumor growth. Inhibition of IDO can enhance anti-tumor immunity, making this compound a candidate for cancer therapies aimed at improving immune responses against tumors.
Anticancer Properties
Research indicates that compounds with similar structures to 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives can induce apoptosis in cancer cells and inhibit cell proliferation . This suggests potential applications in developing novel anticancer agents.
Neuropharmacological Effects
The indole component of the compound is known for its interactions with serotonin receptors, which may translate into neuropharmacological applications. Preliminary studies suggest that this compound could modulate neurotransmitter systems involved in mood regulation and cognitive functions . Further research is needed to elucidate these effects fully.
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications to enhance biological activity. The synthetic pathways often include:
- Formation of the benzofuran moiety through cyclization reactions.
- Attachment of the indole-derived side chain via ether or amine coupling methods.
- Functional group modifications to optimize solubility and bioavailability.
These synthetic strategies are crucial for developing analogs with improved efficacy and reduced toxicity profiles .
Table: Summary of Biological Studies on Similar Compounds
Mechanism of Action
The mechanism of action of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Research Findings and Gaps
- Crystallographic Stability : The dihydrobenzofuran-acetamide core promotes stable crystal packing via N–H···O and C–H···π interactions, as seen in . However, the target compound’s indole-ethyl group may disrupt this stability, necessitating further crystallographic analysis.
- Comparative studies with analogs suggest its solubility may fall between hydrophilic indole derivatives and lipophilic herbicides .
- Pharmacological Potential: The structural resemblance to indole-based pharmaceuticals (e.g., serotonin analogs) warrants targeted assays for receptor binding or enzyme inhibition.
Biological Activity
The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry, particularly in the context of cancer treatment and immune modulation. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 236.27 g/mol. Its unique structure features a benzofuran moiety linked to a hydroxyacetimidamide functional group, which contributes to its pharmacological properties.
Research indicates that this compound exhibits significant biological activity through its inhibition of indoleamine 2,3-dioxygenase (IDO) . IDO is an enzyme involved in the metabolism of tryptophan and plays a crucial role in immune regulation and tumor progression. Inhibition of IDO can enhance anti-tumor immunity and improve the efficacy of cancer therapies by preventing tumor-induced immune suppression .
Anticancer Properties
The compound has shown promising results in various studies focused on its anticancer properties:
- In vitro Studies : It has been evaluated against several cancer cell lines, demonstrating significant antiproliferative activity. For example, compounds with similar structures have shown IC50 values as low as 0.37 µM against MCF7 breast cancer cells .
- Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells has been linked to mitochondrial dysfunction and caspase activation . Additionally, it has been reported to disrupt cellular signaling pathways critical for cancer cell survival and proliferation.
Synthesis and Modification
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key synthetic routes include:
- Formation of the Benzofuran Moiety : Utilizing 2,2-dimethyl-2,3-dihydrobenzofuran as a starting material.
- Introduction of Hydroxyacetimidamide Group : This step often requires careful selection of reagents and conditions to ensure high yield and purity.
- Optimization for Biological Activity : Modifications can be made to enhance selectivity and potency against IDO or other molecular targets .
Case Studies
Several studies have highlighted the biological potential of similar compounds:
| Compound | Biological Activity | IC50 (µM) | References |
|---|---|---|---|
| Compound A | Indoleamine 2,3-Dioxygenase Inhibitor | 0.80 | |
| Compound B | Anticancer Activity | 0.37 | |
| Compound C | Enzyme Inhibition | Varies |
These studies suggest that derivatives of the benzofuran structure can be tailored for enhanced therapeutic effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide?
- Methodology : Multi-step synthesis involving:
- Step 1 : Preparation of the 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol intermediate via Friedel-Crafts alkylation or cyclization of substituted phenols.
- Step 2 : Etherification of the hydroxyl group with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF).
- Step 3 : Coupling with the indole-containing fragment via reductive amination or nucleophilic substitution, ensuring stereochemical control at the hydroxyethyl group .
- Key Considerations : Monitor reaction purity via HPLC and confirm intermediates using NMR (¹H/¹³C) and mass spectrometry.
Q. How can the structural features of this compound be characterized to confirm its identity?
- Methodology :
- X-ray Crystallography : Resolve the 3D structure, particularly the dihydrobenzofuran and indole moieties, to confirm stereochemistry and intramolecular interactions .
- Spectroscopic Analysis : Use 2D NMR (e.g., COSY, NOESY) to assign proton-proton correlations and verify substituent positions.
- Computational Validation : Compare experimental IR/Raman spectra with density functional theory (DFT)-calculated vibrational modes .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology :
- Target Selection : Prioritize assays based on structural analogs (e.g., indole derivatives with reported anticancer or antimicrobial activity) .
- Cell-Based Assays : Use MTT or resazurin reduction assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity.
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based kinetic assays.
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Methodology :
- Reaction Path Search : Apply quantum chemical calculations (e.g., Gaussian, ORCA) to model transition states and identify energy barriers for key steps like etherification or amide coupling .
- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents, catalysts, or temperatures for yield improvement .
Q. What experimental design strategies minimize variability in biological activity data?
- Methodology :
- Design of Experiments (DoE) : Use fractional factorial designs to test variables (e.g., pH, temperature, concentration) and identify significant factors affecting bioactivity .
- Statistical Analysis : Apply ANOVA or partial least squares regression to resolve contradictions in dose-response data, ensuring reproducibility across replicates .
Q. How can the stability of this compound under varying storage conditions be systematically evaluated?
- Methodology :
- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B guidelines), and humidity (75% RH) for 4–8 weeks.
- Analytical Monitoring : Track degradation products via UPLC-MS and quantify stability-indicating parameters (e.g., half-life) using kinetic modeling .
Q. What strategies address low solubility or bioavailability in preclinical studies?
- Methodology :
- Co-Crystallization : Screen with coformers (e.g., succinic acid) to enhance solubility while maintaining stability .
- Nanoparticle Formulation : Use solvent evaporation or microfluidics to prepare PLGA-based nanoparticles, optimizing size (100–200 nm) and polydispersity via dynamic light scattering .
Contradiction Resolution & Data Analysis
Q. How should researchers resolve discrepancies between computational predictions and experimental bioactivity results?
- Methodology :
- Docking Validation : Re-run molecular docking simulations (e.g., AutoDock Vina) with explicit solvent models and compare binding poses to crystallographic data (if available).
- Free Energy Calculations : Apply MM/PBSA or MM/GBSA to refine affinity predictions and reconcile differences with IC₅₀ values .
Q. What analytical techniques differentiate between polymorphic forms of this compound?
- Methodology :
- Thermal Analysis : Use differential scanning calorimetry (DSC) to identify melting point variations (>2°C indicates polymorphism).
- Powder XRD : Compare diffraction patterns to reference databases (e.g., Cambridge Structural Database) .
Tables for Key Data
Table 1 : Recommended Synthetic Steps and Yields
| Step | Reaction Type | Key Reagents/Conditions | Yield Range (%) |
|---|---|---|---|
| 1 | Cyclization | H₂SO₄, 80°C, 12 h | 60–75 |
| 2 | Etherification | K₂CO₃, DMF, 60°C | 70–85 |
| 3 | Reductive Amination | NaBH₃CN, MeOH | 50–65 |
Table 2 : Stability Under Accelerated Conditions
| Condition | Degradation Products Identified | Half-Life (Days) |
|---|---|---|
| 40°C, 75% RH | Hydrolyzed acetamide | 28 |
| Light (1.2 million lux·h) | Oxidized indole | 14 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
